molecular formula C23H33N3O B12264833 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12264833
M. Wt: 367.5 g/mol
InChI Key: NJYILMMYWYYOEM-UHFFFAOYSA-N
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Description

1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Indenyl Piperidine Intermediate: This involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with piperidine under specific conditions to form the indenyl piperidine intermediate.

    Alkyne Addition: The intermediate is then reacted with an alkyne derivative to introduce the but-2-yn-1-yl group.

    Piperazine Coupling: Finally, the compound is coupled with 4-methylpiperazine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert alkyne groups to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. These targets could include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-2-yl)piperidine: This compound shares the indenyl piperidine core but lacks the additional functional groups present in 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine.

    4-Methylpiperazine: A simpler compound that forms part of the structure of the target compound.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

1-[4-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine

InChI

InChI=1S/C23H33N3O/c1-24-13-15-25(16-14-24)10-4-5-17-27-23-8-11-26(12-9-23)22-18-20-6-2-3-7-21(20)19-22/h2-3,6-7,22-23H,8-19H2,1H3

InChI Key

NJYILMMYWYYOEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3CC4=CC=CC=C4C3

Origin of Product

United States

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